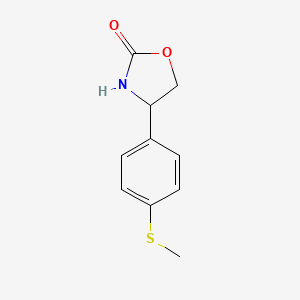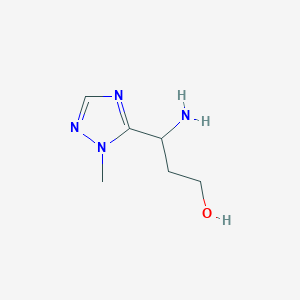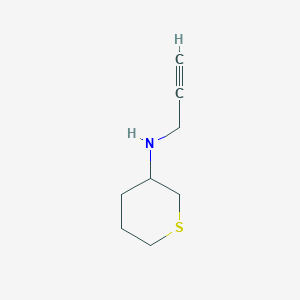
n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing one sulfur atom, and an amine group attached to the third carbon of the ring. The prop-2-yn-1-yl group is attached to the nitrogen atom of the amine group, giving the compound its unique structure .
Métodos De Preparación
The synthesis of n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylene derivatives with thiopyran precursors . The reaction conditions typically include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in visible-light-induced oxidative formylation reactions, where it acts as a photosensitizer . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential biological activities and therapeutic properties . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with various biomolecules, leading to oxidative stress and other cellular responses .
Comparación Con Compuestos Similares
n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine can be compared with other similar compounds, such as n-(prop-2-yn-1-yl)pyridin-2-amines . While both compounds contain the prop-2-yn-1-yl group, they differ in their ring structures, with the former having a thiopyran ring and the latter having a pyridine ring . This structural difference imparts unique chemical and biological properties to each compound, making this compound distinct in its applications and reactivity .
Propiedades
Fórmula molecular |
C8H13NS |
|---|---|
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
N-prop-2-ynylthian-3-amine |
InChI |
InChI=1S/C8H13NS/c1-2-5-9-8-4-3-6-10-7-8/h1,8-9H,3-7H2 |
Clave InChI |
UBFARFBAUJRDBD-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1CCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


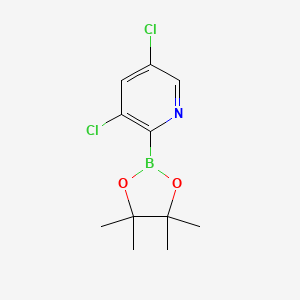

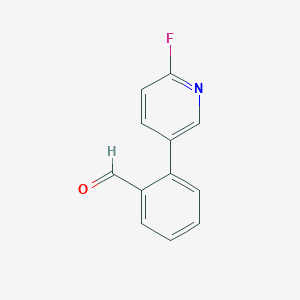
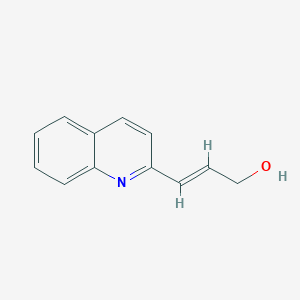
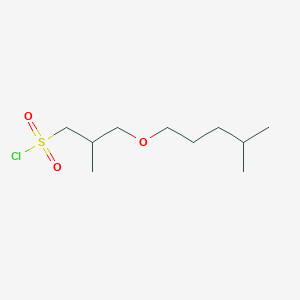
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
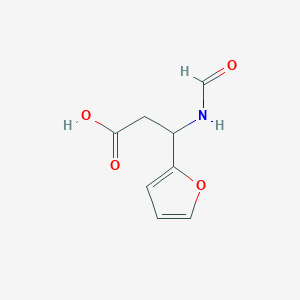
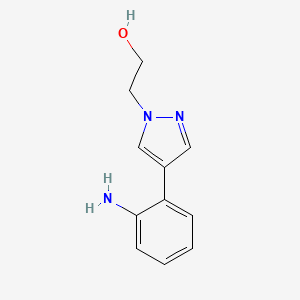
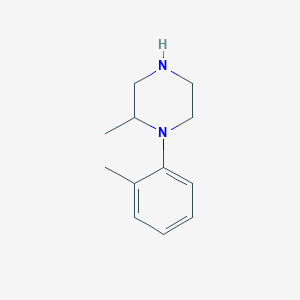
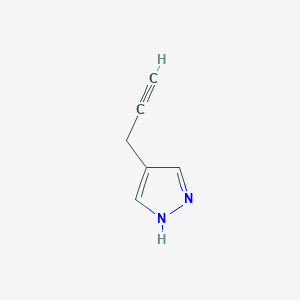
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
